molecular formula C5H4N2S3 B3271052 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol CAS No. 53918-17-5

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

Cat. No.: B3271052
CAS No.: 53918-17-5
M. Wt: 188.3 g/mol
InChI Key: LCWUDMOFAUYLTG-UHFFFAOYSA-N
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Description

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate thiourea derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can disrupt critical biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole-2-thiol: Lacks the propargyl group but shares the thiadiazole core structure.

    5-(Methylthio)-1,3,4-thiadiazole-2-thiol: Contains a methylthio group instead of the propargyl group.

    5-(Phenylthio)-1,3,4-thiadiazole-2-thiol: Contains a phenylthio group instead of the propargyl group.

Uniqueness

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is unique due to the presence of the propargyl group, which imparts distinct reactivity and potential for forming various derivatives. This structural feature enhances its versatility in chemical synthesis and broadens its range of applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-prop-2-ynylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S3/c1-2-3-9-5-7-6-4(8)10-5/h1H,3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWUDMOFAUYLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372659
Record name 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53918-17-5
Record name 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
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5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
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5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
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5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 5
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5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 6
5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

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